Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

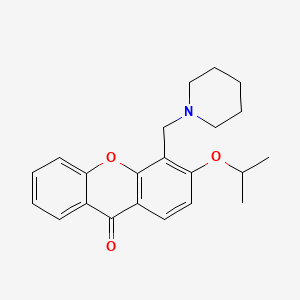

Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- is a synthetic organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. This particular compound is characterized by the presence of an isopropoxy group at the 3-position and a piperidinomethyl group at the 4-position of the xanthen-9-one core. Xanthones are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties .

Preparation Methods

The synthesis of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- involves several steps:

Classical Method: The classical method for xanthone synthesis involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent.

Modified Method: A modified method uses zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times.

Microwave Heating: Recent advancements include the use of microwave heating to synthesize xanthones more efficiently.

Chemical Reactions Analysis

Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- undergoes various chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinomethyl group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- can be compared with other xanthone derivatives:

Similar Compounds: Other xanthone derivatives include α-mangostin, γ-mangostin, and various hydroxyxanthones.

Uniqueness: The presence of the isopropoxy and piperidinomethyl groups makes this compound unique, potentially enhancing its pharmacological properties.

Biological Activity

Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on its biological activity, including its antioxidant properties, anticancer effects, and mechanisms of action.

Chemical Structure

The chemical structure of Xanthen-9-one, 3-isopropoxy-4-(piperidinomethyl)- can be represented as follows:

This structure includes a xanthenone core with modifications that potentially enhance its biological activity.

Antioxidant Activity

Research indicates that derivatives of xanthenone compounds exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives possess DPPH radical scavenging activity comparable to or exceeding that of ascorbic acid, a well-known antioxidant. The antioxidant activity of these compounds is crucial for mitigating oxidative stress in biological systems.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Xanthen-9-one Derivative | 78.67 | 1.37 times higher |

| Ascorbic Acid | 58.2 | Reference |

This data suggests that modifications to the xanthenone structure can enhance its ability to neutralize free radicals, which is beneficial in preventing cellular damage.

Anticancer Activity

Xanthen-9-one derivatives have also been investigated for their anticancer properties. Studies utilizing various cancer cell lines have demonstrated cytotoxic effects against glioblastoma and breast cancer cells. For example, one study reported IC50 values indicating that certain derivatives were more effective than established chemotherapeutic agents.

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| U-87 (Glioblastoma) | 6.92 | Xanthen-9-one Derivative |

| MDA-MB-231 (Breast Cancer) | 8.99 | Xanthen-9-one Derivative |

These findings highlight the potential of xanthenone derivatives as promising candidates for cancer therapy.

The mechanisms through which Xanthen-9-one compounds exert their biological effects are under investigation. Preliminary studies suggest several pathways:

- Inhibition of Tyrosine Kinases : Some xanthenone derivatives may inhibit receptor tyrosine kinases involved in cell proliferation and survival, such as PDGF and VEGF receptors .

- Induction of Apoptosis : By increasing reactive oxygen species (ROS) levels within cancer cells, these compounds may trigger apoptotic pathways, leading to cell death .

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in various cancer cell lines, further contributing to their anticancer efficacy .

Case Studies

Several case studies have documented the effects of xanthenone derivatives in vivo:

- Study on Glioblastoma : In a model using U87 glioblastoma cells implanted in nude mice, treatment with a specific xanthenone derivative resulted in significant tumor reduction compared to control groups.

- Breast Cancer Models : Another study demonstrated the effectiveness of these compounds in reducing tumor size and improving survival rates in mice with induced breast cancer.

Properties

CAS No. |

58741-69-8 |

|---|---|

Molecular Formula |

C22H25NO3 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

4-(piperidin-1-ylmethyl)-3-propan-2-yloxyxanthen-9-one |

InChI |

InChI=1S/C22H25NO3/c1-15(2)25-20-11-10-17-21(24)16-8-4-5-9-19(16)26-22(17)18(20)14-23-12-6-3-7-13-23/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3 |

InChI Key |

WBSZNCRGYRFXHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.